molecular formula C4H3BrF2N2 B1378703 4-Bromo-5-(difluoromethyl)-1H-pyrazole CAS No. 1451392-65-6

4-Bromo-5-(difluoromethyl)-1H-pyrazole

Cat. No. B1378703
M. Wt: 196.98 g/mol
InChI Key: HWYWVZDJOQXJHH-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)-1H-pyrazole, or 4-Br-5-(difluoromethyl)-1H-pyrazole, is an organic compound that is used in a variety of scientific research applications. It is also known as 4-Bromo-5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, or 4-Br-5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. This compound has been studied for its potential to act as a catalyst for a variety of chemical reactions, as well as its ability to inhibit certain enzymes. Additionally, its unique structure has allowed it to be used as a probe for studying the structure and function of proteins and other biomolecules.

Scientific Research Applications

  • Application in Chemical Synthesis

    • Field : Chemical Synthesis
    • Application : 4-bromo-5-(difluoromethyl)-1,3-thiazole is a chemical compound used in various chemical reactions .
    • Method : The specific method of application would depend on the type of reaction being carried out. Typically, this compound would be used as a reagent in a chemical reaction .
    • Results : The outcomes of these reactions would vary depending on the specific reaction conditions and other reagents used .
  • Application in Microbiology

    • Field : Applied Microbiology and Biotechnology
    • Application : A similar compound, (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8), has been shown to reduce persistence during Escherichia coli growth and revert the antibiotic tolerance of its persister cells .
    • Method : The effects of BF8 were more profound when the pH was increased from 6 to 8.5 .
    • Results : This study demonstrated that BF8 can reduce persistence during Escherichia coli growth and revert the antibiotic tolerance of its persister cells .
  • Application in Sensor and Biomarker Development

    • Field : Sensor and Biomarker Development
    • Application : Fluorescein derivatives bearing a bromine moiety, such as 5-Bromo-4’,5’-bis(dimethylamino) fluorescein (BDMAF), are expected to be key compounds with applications in sensors and biomarkers .
    • Method : The specific method of application would depend on the type of sensor or biomarker being developed .
    • Results : The outcomes of these applications would vary depending on the specific sensor or biomarker being developed .

properties

IUPAC Name

4-bromo-5-(difluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYWVZDJOQXJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(difluoromethyl)-1H-pyrazole

CAS RN

1451392-65-6
Record name 4-bromo-5-(difluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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